Tricyclodecanedimethanol

Description

Properties

IUPAC Name |

[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDLKLSNZMTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(C2C1CO)CC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclodecanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26896-48-0, 68398-16-3, 86282-89-5 | |

| Record name | Tricyclodecanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068398163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-1,5-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclodecanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricyclodecanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQS3ZG4ZGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tricyclodecanedimethanol fundamental properties and characteristics

An In-depth Technical Guide to Tricyclodecanedimethanol (TCDDM)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (TCDDM), a saturated alicyclic diol, is a specialty monomer recognized for its rigid, compact, and stable tricyclic structure. This unique molecular architecture imparts a suite of high-performance characteristics to polymers, including enhanced thermal stability, superior mechanical strength, excellent weatherability, and improved adhesion. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of TCDDM for researchers, scientists, and professionals in polymer chemistry and drug development. We will explore the causal relationships between its structure and performance, detail analytical methodologies for its characterization, and provide insights into its role in advanced material formulation.

Core Chemical Identity and Isomerism

This compound, systematically known as octahydro-4,7-methano-1H-indenedimethanol, is not a single, discrete molecule but rather a mixture of various structural isomers and stereoisomers.[1] This complexity arises from its synthesis pathway, which begins with dicyclopentadiene (DCPD).[1][2] The form (endo or exo) of the DCPD precursor and the subsequent positions of formyl group addition during hydroformylation lead to a variety of isomers in the final diol product.[1] This isomeric mixture is advantageous in polymer applications as it disrupts chain packing and hinders crystallization, resulting in amorphous polymers with excellent transparency.[1]

The fundamental chemical identifiers for TCDDM are:

-

Primary CAS Number: 26896-48-0[2][3][4][5] (Note: Other CAS numbers such as 26160-83-8 and 86282-89-5 may also be used, often referring to specific isomer mixtures).[6][7]

The core structure is based on the tricyclo[5.2.1.0²˒⁶]decane skeleton, with two hydroxymethyl (-CH₂OH) groups attached.

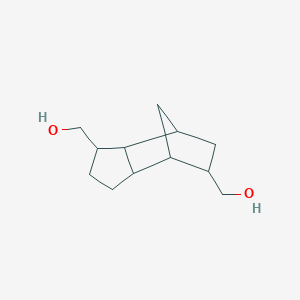

Visualization of Core Isomeric Structures

The following diagram illustrates representative isomers of the TCDDM backbone, highlighting the structural diversity.

Caption: Representative Isomeric Forms of TCDDM.

Fundamental Physicochemical Properties

The physical and chemical properties of TCDDM are a direct consequence of its bulky, alicyclic structure and the presence of two primary hydroxyl groups. It typically presents as a colorless, viscous liquid.[2]

Table 1: Key Physical Properties of TCDDM

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless, clear liquid | [8][9] |

| Boiling Point | ~334-350 °C @ 760 mmHg (est.) | [2][6] |

| Flash Point | ~169.3 °C (est.) | [6] |

| Density | ~1.136 g/mL at 20 °C | [9] |

| Refractive Index (n20/D) | ~1.528 | [9] |

| Water Solubility | Slightly soluble (~1.075 g/L @ 25 °C est.) | [6] |

| Solubility in Organic Solvents | Miscible with polar organic solvents like alcohols | [2][7] |

| Vapor Pressure | Very low (~0.000002 mmHg @ 25 °C est.) | [6] |

Note: Exact values can vary depending on the specific isomeric composition of the product.

Synthesis and Manufacturing

The industrial synthesis of TCDDM is a well-established, multi-step process designed for high efficiency and yield. The causality behind this pathway is rooted in the need to convert a readily available petrochemical feedstock, dicyclopentadiene (DCPD), into a functionalized diol.

Industrial Synthesis Workflow

The process can be broken down into two primary stages:

-

Hydroformylation of Dicyclopentadiene (DCPD): In this step, DCPD reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. This reaction, also known as the oxo process, introduces formyl groups (-CHO) across the double bonds of the DCPD molecule, yielding tricyclodecane dialdehyde (TCDDA).[1][2] Rhodium-based catalysts are often employed to ensure high selectivity and reaction rates.[1][2]

-

Hydrogenation of Tricyclodecane Dialdehyde (TCDDA): The intermediate dialdehyde is then reduced to the final TCDDM product. This is a hydrogenation reaction where the aldehyde groups are converted to primary alcohol groups (-CH₂OH).[1][2] This step requires a robust hydrogenation catalyst, with metals such as Ruthenium (Ru) or Palladium (Pd) on supports like activated carbon being common choices.[2]

Caption: Industrial Synthesis Pathway for TCDDM.

Recently, sustainable alternatives have been introduced, such as bio-based TCDDM produced using feedstocks tracked via an ISCC PLUS mass balance approach.[10] These bio-attributed versions are chemically identical to their fossil-based counterparts, offering a drop-in solution for manufacturers seeking to improve the sustainability profile of their products.[10]

Applications and Structure-Property Relationships

TCDDM's utility stems from its rigid tricyclic core. When this bulky structure is incorporated as a monomer into a polymer backbone, it imparts significant steric hindrance, restricting polymer chain mobility.[2] This directly translates to improved thermomechanical properties.

High-Performance Polymers

TCDDM is a key building block for high-performance polymers such as polyesters, polyurethanes, polyacrylates, and epoxy resins.[2][11]

-

Enhanced Thermal Stability: The rigid structure increases the glass transition temperature (Tg) of polymers.[2][12][13] For example, incorporating TCDDM into poly(ethylene terephthalate) (PET) raises its Tg, expanding its operational temperature range.[12]

-

Improved Mechanical Properties: The compact, bridged-ring system enhances hardness, tensile strength, and impact resistance.[2][11]

-

Superior Adhesion and Weather Resistance: The alicyclic nature of TCDDM contributes to excellent hydrolytic stability and resistance to UV degradation, making it ideal for coatings and adhesives intended for outdoor use.[2][14]

-

Low Shrinkage: The rigidity of the TCDDM molecule leads to lower shrinkage during polymerization and curing, which is critical for applications requiring high dimensional stability, such as in 3D printing resins and dental composites.[2][14]

Coatings, Adhesives, and Resins

-

Coatings: In polyester-based coatings, TCDDM improves durability, chemical resistance, gloss, and hardness.[15] It is used in demanding applications including automotive and food packaging coatings.[3][10]

-

Adhesives: TCDDM enhances the bonding strength and environmental stability of adhesives.[13][14] Its derivatives are used in UV-curable adhesive tapes for the electronics industry.[13]

-

3D Printing: TCDDM and its diacrylate derivatives are crucial components in photopolymer resins for additive manufacturing, where they contribute to high heat deflection temperatures (HDT) and mechanical strength.[14][16]

Optical Applications

Polymers derived from TCDDM often exhibit high transparency and a high refractive index.[2] This makes them suitable for optical applications such as lenses, optical fibers, and high-performance coatings.[2][17]

Experimental Protocols: Characterization

To ensure quality and predict performance, TCDDM and its derived polymers must be rigorously characterized. The following are standard, self-validating protocols.

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Objective: To determine the purity of the TCDDM isomeric mixture and identify any residual solvents or precursors.

-

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of TCDDM and dissolve in 10 mL of a suitable solvent (e.g., isopropanol).

-

Instrument Setup:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

-

Detector: Flame Ionization Detector (FID) at 300 °C.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The resulting chromatogram will show a cluster of peaks corresponding to the various TCDDM isomers. Purity is calculated by comparing the total area of the TCDDM isomer peaks to the total area of all peaks in the chromatogram (excluding the solvent peak).[1]

-

-

Trustworthiness Check: The protocol is validated by running a known standard to confirm retention times and response factors. The sum of all integrated peak areas should account for 100% (±2%) of the total signal.

Protocol: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of a polymer synthesized with TCDDM.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to seal.

-

Instrument Setup:

-

Atmosphere: Inert nitrogen purge at 50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

1st Heat: Ramp from 25 °C to 200 °C at 20 °C/min to erase thermal history.

-

Cool: Cool from 200 °C to 0 °C at 20 °C/min.

-

2nd Heat: Ramp from 0 °C to 200 °C at 10 °C/min.

-

-

-

Analysis: The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan. This standardized method ensures reproducibility and comparability of data.

-

-

Trustworthiness Check: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard before running the sample.

Safety and Handling

According to the Globally Harmonized System (GHS), TCDDM is classified as causing serious eye irritation (H319).[3][18] Therefore, appropriate personal protective equipment (PPE) is mandatory.

-

Eye/Face Protection: Wear tightly fitting safety goggles and, if splashing is possible, a face shield.[8][18]

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.[8]

-

Handling: Ensure adequate ventilation in the work area.[19] Avoid breathing vapors or mists. Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, well-ventilated place away from ignition sources.[19]

Conclusion

This compound is a versatile and high-performance alicyclic diol whose unique, rigid molecular structure provides a direct pathway to enhancing the thermomechanical properties and durability of a wide range of polymers. Its isomeric complexity is a key feature, promoting amorphous characteristics beneficial for optical and coating applications. As industries continue to demand materials with higher performance and greater longevity, the role of TCDDM as a critical building block in advanced polymer synthesis is set to expand. Furthermore, the advent of bio-based equivalents offers a promising route for developing these high-performance materials with improved sustainability credentials.

References

-

This compound | C12H20O2 | CID 160138 - PubChem. National Institutes of Health. [Link]

-

tricyclodecane dimethanol, 26160-83-8 - The Good Scents Company. The Good Scents Company. [Link]

-

This compound - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]

-

This compound (CAS 86282-89-5): Odor profile, Properties, & IFRA compliance. Scentvedi. [Link]

-

TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA. TREA. [Link]

- CN104387233A - Method for synthesizing this compound - Google Patents.

-

Tricyclodecane dimethanol (similar to 1.4 cyclohexane dimethanol). LookChem. [Link]

-

Tricyclodecane dimethanol diacrylate | C18H24O4 | CID 16213668 - PubChem. National Institutes of Health. [Link]

-

TCD alcohol DM (packed). OQ Chemicals. [Link]

-

Tricyclodecane Dimethanol Dimethacrylate Market - PW Consulting Chemical & Energy Research Center. PW Consulting. [Link]

-

Isosorbide and this compound for the Synthesis of Amorphous and High Tg Partially Biobased Copolyesters | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

- TW202313542A - Tricyclodecane dimethanol composition and preparation method of the same - Google Patents.

-

SAFETY DATA SHEET. Stratasys. [Link]

- Polyester resin and optical lens - WO2012077700A1 - Google Patents.

-

Tricyclo[5.2.1.0(2,6)]decanedimethanol - PubChem. National Institutes of Health. [Link]

-

TCDDM Monomer this compound CAS 26896-48-0. KingScientific. [Link]

-

This compound - ChemBK. ChemBK. [Link]

Sources

- 1. TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA [trea.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H20O2 | CID 160138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound TCDDM CAS 26896-48-0 - BLi-T [blitchem.com]

- 6. tricyclodecane dimethanol, 26160-83-8 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. specialchem.com [specialchem.com]

- 11. Tricyclodecane dimethanol (similar to 1.4 cyclohexane dimethanol) [pudchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sinorawchemical.com [sinorawchemical.com]

- 14. polysciences.com [polysciences.com]

- 15. This compound CAS No.:26896-48-0/26160-83-8 High-Quality Production By BLi-T (Hefei) Chemical Co., Ltd - BLi-T [blitchem.com]

- 16. Tricyclodecane Dimethanol Dimethacrylate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 17. WO2012077700A1 - Polyester resin and optical lens - Google Patents [patents.google.com]

- 18. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 19. img03.71360.com [img03.71360.com]

Synthesis and purification of Tricyclodecanedimethanol

An In-Depth Technical Guide to the Synthesis and Purification of Tricyclodecanedimethanol (TCDDM)

Abstract

This compound (TCDDM), a synthetic alicyclic diol, is a critical monomer for the production of high-performance polymers due to its rigid, compact tricyclic structure.[1] This unique architecture imparts exceptional heat resistance, weatherability, mechanical strength, and adhesion to polymer systems such as polyesters, polyurethanes, and epoxy resins.[1][2] This guide provides a comprehensive overview of the predominant industrial synthesis and purification pathway for TCDDM. The process begins with the essential purification of the dicyclopentadiene (DCPD) precursor, followed by a two-step reaction sequence: (1) hydroformylation of DCPD to form tricyclodecane dialdehyde (TCDDA), and (2) subsequent hydrogenation to yield TCDDM.[3] Given the high boiling point of TCDDM and its thermal sensitivity, this guide places special emphasis on advanced purification techniques, primarily vacuum fractional distillation and thin film evaporation, which are critical for achieving the high purity required for advanced material applications.[1]

Introduction to this compound (TCDDM)

Chemical Identity and Structure

This compound (TCDDM), systematically known as octahydro-4,7-methano-1H-indenedimethanol, is an alicyclic diol with the chemical formula C₁₂H₂₀O₂.[1][4] The synthesis process inherently produces a complex mixture of structural isomers and stereoisomers, such as 3,8-, 3,9-, 4,8-, and 4,9-bis(hydroxymethyl)tricyclo[5.2.1.0²⁻⁶]decane.[3][5] This isomeric complexity is a key characteristic, as it hinders crystallization in the resulting polymers, making it highly suitable for applications like can coatings.[3]

Key Physicochemical Properties

TCDDM is a colorless, viscous liquid at room temperature.[1][6] Its most notable property is a high boiling point of approximately 334°C at atmospheric pressure, which necessitates purification under reduced pressure to prevent thermal degradation.[1] While only slightly soluble in water, it is miscible with polar organic solvents.[1][2]

Core Applications and Significance

The rigid tricyclic core of the TCDDM molecule is the foundation of its value as a polymer building block.[1] When incorporated into polymer chains, it significantly enhances performance metrics:

-

Improved Thermal and Mechanical Properties: Increases heat resistance, tensile strength, and impact resistance.[1][2]

-

Enhanced Durability: Imparts excellent weather resistance and chemical stability.[1][7]

-

Superior Adhesion: Promotes strong bonding in coatings and adhesives.[1][7]

-

Optical Clarity: TCDDM-based polymers can exhibit high transparency and a high refractive index, making them suitable for optical lenses, fibers, and coatings.[1][5][8]

-

Specialty Applications: Derivatives like TCDDM diacrylate are used in UV-curable coatings and 3D printing resins.[1][7] It also serves as a fixative and viscosity regulator in the fragrance industry.[1][2]

The Synthetic Pathway: From Dicyclopentadiene to TCDDM

Overview of the Industrial Two-Step Synthesis

The industrial production of TCDDM is dominated by a robust two-step process that ensures high conversion and selectivity. The journey begins with purifying the feedstock, dicyclopentadiene, and proceeds through hydroformylation and hydrogenation before final purification.

Caption: Chemical reaction pathway from DCPD to TCDDM.

Reaction Parameters and Their Influence

The efficiency of the hydroformylation reaction is a function of several interdependent variables:

-

Temperature: Typically ranges from 80°C to 170°C. Higher temperatures increase the reaction rate but can lead to catalyst degradation or side reactions. [9][10][11]* Pressure: Synthesis gas (syngas) pressure is maintained between 4 and 10 MPa (40-100 bar) to ensure sufficient concentration of CO and H₂ in the reaction medium. [9][10]* Catalyst Concentration: Rhodium concentration is kept low, often in the range of 1-50 ppm relative to the reactants, to balance cost and activity. [12]* Solvent: Inert organic solvents like toluene, hexane, or tetrahydrofuran are used to dissolve the reactants and catalyst. [9]

Table 1: Representative Hydroformylation Reaction Conditions.Parameter Typical Range Rationale / Impact Source Catalyst System Rhodium compound + Organophosphorus ligand High activity and selectivity for aldehyde formation. The ligand stabilizes the catalyst. [3] Temperature 85 - 170 °C Balances reaction rate against potential side reactions and catalyst degradation. [9][10] Pressure (Syngas) 7 - 10 MPa (70 - 100 bar) Ensures adequate solubility of CO and H₂ to drive the reaction forward. [9][10] Solvent Toluene, n-Hexane, THF Provides a medium for the reaction; must be inert under reaction conditions. [9] DCPD Conversion >99% High conversion is achievable with optimized catalyst and conditions. [9]

Protocol 3.3.1: Synthesis of Tricyclodecane Dialdehyde (TCDDA)

-

Charge a high-pressure autoclave reactor with an appropriate solvent (e.g., toluene), a rhodium-based catalyst, and an organophosphorus ligand.

-

Seal the reactor and purge it several times with nitrogen, followed by purges with syngas (CO/H₂ mixture). [9]3. Pressurize the reactor with syngas to the desired initial pressure (e.g., 4-6 MPa). [9]4. Heat the reactor to the target temperature (e.g., 150-170°C). [9]5. Slowly feed the purified dicyclopentadiene into the reactor over several hours while maintaining a constant reaction pressure (e.g., 7-9 MPa). [9][10]6. After the addition is complete, allow the reaction to continue for an additional 1-2 hours to ensure complete conversion. [10]7. Cool the reactor, vent the excess pressure, and collect the crude reaction mixture containing TCDDA.

Step II - Hydrogenation of Tricyclodecane Dialdehyde

Catalyst Systems and Reaction Selectivity

The second step involves the reduction of the two aldehyde groups in TCDDA to primary alcohol groups (-CH₂OH), yielding TCDDM. This is a classic hydrogenation reaction.

-

Catalyst Choice: The key to a successful hydrogenation is selecting a catalyst that is highly active for aldehyde reduction but does not promote side reactions. Common choices include supported noble metals like Ruthenium on Carbon (Ru/C) or base metals like Nickel. [3][11]The catalyst support can include materials like carbon, alumina, or silica. [3]* Self-Validation: A trustworthy protocol uses a catalyst with high selectivity, ensuring that the aldehyde is converted to the desired alcohol with minimal formation of byproducts. High conversion rates (>99%) are a primary objective, as unreacted TCDDA can cause impurities during the high-temperature purification steps.

Process Variables and Control for High Yield

-

Temperature: Hydrogenation is typically conducted between 70°C and 170°C. [3][11]* Hydrogen Pressure: A high pressure of hydrogen gas (e.g., 2-8 MPa or 20-80 bar) is applied to facilitate the reduction. [5][11]* Solvent: The reaction can be run in a solvent such as isopropyl alcohol (IPA) to aid in heat transfer and solubility. [3]

Table 2: Representative Hydrogenation Reaction Conditions.Parameter Typical Range Rationale / Impact Source Catalyst System 5% Ru/C, Nickel/Al₂O₃ Provides active sites for the selective reduction of aldehydes to alcohols. [3][5] Temperature 70 - 150 °C Sufficient to achieve a good reaction rate without causing thermal degradation. [8] Pressure (H₂) 2 - 8 MPa (20 - 80 bar) High H₂ concentration is required to drive the complete reduction of both aldehyde groups. [5] Solvent Isopropyl Alcohol (IPA) Facilitates mixing and heat management. [3]

Protocol 4.3.1: Hydrogenation of TCDDA to Crude TCDDM

-

Charge a high-pressure reactor with the crude TCDDA mixture from the hydroformylation step, a suitable solvent (e.g., IPA), and the hydrogenation catalyst (e.g., 5% Ru/C, wetted). [3]2. Seal the reactor and purge it with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas to the target pressure (e.g., 70 bar). [3]4. Heat the mixture to the reaction temperature (e.g., 130°C) with stirring. [3]5. Maintain the temperature and pressure for several hours (e.g., 4 hours) until hydrogen uptake ceases. [3]6. Cool the reactor to room temperature and vent the pressure.

-

Filter the reaction mixture to remove the solid hydrogenation catalyst. The resulting filtrate is the crude TCDDM solution. [3]

Purification of this compound

The Challenge of High-Boiling Point Diols

The final and most critical stage is purification. The high boiling point of TCDDM (~334°C) makes standard atmospheric distillation impossible, as it would lead to significant thermal degradation and the formation of ether-linked dimers and other high-molecular-weight impurities. [1][12]Consequently, all purification must be conducted under high vacuum.

Primary Purification Techniques

A multi-stage approach is often employed to achieve the highest purity.

5.2.1. Thin Film Evaporation This technique is an excellent preliminary step, especially for removing residual solvents and more volatile byproducts from the crude TCDDM. [1][3]It is particularly effective for heat-sensitive and viscous liquids. In a thin film evaporator, the crude product is spread as a thin film on a heated surface, which allows for very rapid evaporation at lower temperatures and with a very short residence time, minimizing thermal stress on the product. [1] 5.2.2. Vacuum Fractional Distillation This is the primary method for separating the TCDDM isomer mixture from both lighter and heavier impurities. [1][3]By carefully controlling the temperature and vacuum, different fractions can be collected. The main fraction will contain the purified TCDDM, leaving behind catalyst residues, salts, and high-boiling oligomeric byproducts.

| Parameter | Method | Typical Range | Rationale / Impact | Source |

| Temperature | Thin Film Evaporation | 90 - 150 °C | Removes solvents and light impurities under mild conditions. | [3] |

| Pressure | Thin Film Evaporation | 0.1 - 10 torr | Reduced pressure allows evaporation at lower, less damaging temperatures. | [3] |

| Temperature | Vacuum Fractional Distillation | 150 - 220 °C | The boiling range for TCDDM isomers under high vacuum. | [1][3] |

| Pressure | Vacuum Fractional Distillation | 0.1 - 10 torr | High vacuum is essential to lower the boiling point and prevent degradation. | [1] |

| Table 3: Typical Parameters for TCDDM Purification. |

Protocol 5.3.1: A Two-Stage Purification Workflow

-

Solvent Removal: The crude TCDDM solution (after catalyst filtration) is first subjected to simple vacuum distillation to remove the bulk solvent (e.g., IPA) and water at a moderate temperature and pressure (e.g., 100°C / 10 torr). [3]2. Optional Thin Film Evaporation: For very high purity, the solvent-stripped crude TCDDM can be passed through a thin film evaporator to remove remaining volatile impurities.

-

Vacuum Fractional Distillation: The resulting crude TCDDM is transferred to a vacuum fractional distillation apparatus.

-

Apply a high vacuum (e.g., 0.1 torr). [3]5. Gradually heat the distillation pot. Collect and discard any initial low-boiling fractions.

-

Collect the main product fraction within the temperature range of 150-220°C under vacuum. [3]This fraction is the purified TCDDM composition.

-

Stop the distillation before the high-boiling residue begins to distill, as this contains oligomers and other impurities.

Characterization and Quality Control

The purity and isomer distribution of the final TCDDM product are typically assessed using gas chromatography (GC). [3]A typical GC analysis involves injecting a sample onto a capillary column and using a temperature program to separate the various isomers and any residual impurities. The relative content of each compound is determined by comparing the area of each peak to the total area of all peaks, excluding the solvent. [3]

Conclusion

The synthesis and purification of this compound is a multi-step process that demands careful control over reaction conditions and purification methods. From the essential purification of the DCPD feedstock to the precise execution of hydroformylation and hydrogenation, each stage is critical for overall yield and product quality. The final purification via high-vacuum techniques is paramount to producing a high-purity TCDDM mixture, free from thermal degradation products and catalyst residues. This rigorous process yields a versatile and high-performance diol that is indispensable for creating advanced polymers and materials for a wide range of demanding industrial applications.

References

-

TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA. (2023-09-07). Retrieved January 10, 2026, from [Link]

- CN104387233A - Method for synthesizing this compound - Google Patents. (n.d.).

-

Tricyclodecane dimethanol (similar to 1.4 cyclohexane dimethanol). (n.d.). Retrieved January 10, 2026, from [Link]

- TW202313542A - Tricyclodecane dimethanol composition and preparation method of the same - Google Patents. (n.d.).

- WO2020164598A1 - Tricyclodecane dimethanol compositions and uses thereof - Google Patents. (n.d.).

-

Isosorbide and this compound for the Synthesis of Amorphous and High Tg Partially Biobased Copolyesters | ACS Sustainable Chemistry & Engineering. (2020-09-10). Retrieved January 10, 2026, from [Link]

-

43048-08-4 | this compound Dimethacrylate (mixture of isomers) | AA Blocks. (n.d.). Retrieved January 10, 2026, from [Link]

-

Dicyclopentadiene Hydroformylation to Value-Added Fine Chemicals over Magnetically Separable Fe3O4-Supported Co-Rh Bimetallic Catalysts: Effects of Cobalt Loading - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

- Production of tricyclodecane dicarbaldehyde, pentacyclopentadecane dicarbaldehyde and corresponding dimethanols - Patent 1065194. (2007-03-28).

-

Tricyclodecane dimethanol composition and preparation method of the same - Justia Patents. (2024-02-06). Retrieved January 10, 2026, from [Link]

-

This compound CAS No.:26896-48-0/26160-83-8 High-Quality Production By BLi-T (Hefei) Chemical Co., Ltd - BLi-T. (2025-01-09). Retrieved January 10, 2026, from [Link]

-

Tricyclodecane dimethanol diacrylate | C18H24O4 | CID 16213668 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Dicyclopentadiene Hydroformylation to Value-Added Fine Chemicals over Magnetically Separable Fe3O4-Supported Co-Rh Bimetallic Catalysts: Effects of Cobalt Loading - Semantic Scholar. (2017-03-30). Retrieved January 10, 2026, from [Link]

- KR102435356B1 - Tricyclodecane dimethanol composition and preparation method of the same - Google Patents. (n.d.).

-

Dicyclopentadiene Hydroformylation to Value-Added Fine Chemicals over Magnetically Separable Fe3O4-Supported Co-Rh Bimetallic Catalysts: Effects of Cobalt Loading - ResearchGate. (2025-11-18). Retrieved January 10, 2026, from [Link]

- JPH11100339A - Method for producing tricyclodecane dimethanol - Google Patents. (n.d.).

-

This compound | C12H20O2 | CID 160138 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Method for producing tricyclodecandialdehyde - Justia Patents. (2004-12-14). Retrieved January 10, 2026, from [Link]

- DE102004027955B3 - Process for the preparation of TCD-alcohol DM - Google Patents. (n.d.).

-

New Technology for Production of Dicyclopentadiene and Methyl-Dicyklopentadiene - PMC. (2022-02-10). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS No.:26896-48-0/26160-83-8 High-Quality Production By BLi-T (Hefei) Chemical Co., Ltd - BLi-T [blitchem.com]

- 3. TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA [trea.com]

- 4. chemscene.com [chemscene.com]

- 5. WO2020164598A1 - Tricyclodecane dimethanol compositions and uses thereof - Google Patents [patents.google.com]

- 6. CAS 26896-48-0: this compound | CymitQuimica [cymitquimica.com]

- 7. polysciences.com [polysciences.com]

- 8. Production of tricyclodecane dicarbaldehyde, pentacyclopentadecane dicarbaldehyde and corresponding dimethanols - Patent 1065194 [data.epo.org]

- 9. CN104387233A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. DE102004027955B3 - Process for the preparation of TCD-alcohol DM - Google Patents [patents.google.com]

- 12. TW202313542A - Tricyclodecane dimethanol composition and preparation method of the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to Tricyclodecanedimethanol (TCDDM) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Tricyclodecanedimethanol (TCDDM), a versatile alicyclic diol. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of TCDDM, its synthesis, analytical characterization, and its established and potential applications in advanced materials and biomedical fields.

Introduction: Understanding the Core of this compound

This compound (TCDDM) is a synthetic alicyclic diol distinguished by its rigid and compact tricyclic hydrocarbon structure.[1] This unique molecular architecture is the foundation for its exceptional properties, making it a valuable building block in the synthesis of high-performance polymers. The rigid structure of TCDDM imparts enhanced thermal stability, mechanical strength, and chemical resistance to polymers into which it is incorporated.

CAS Numbers and Synonyms

This compound is a mixture of isomers, which has led to the assignment of multiple CAS numbers. The most frequently encountered CAS numbers are:

-

26896-48-0 : Often refers to the isomer mixture of 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane.[1][2]

-

26160-83-8 : Also used for this compound, sometimes specified as octahydro-4,7-methano-1H-indenedimethanol.[3]

-

86282-89-5 : Another CAS number associated with this compound and its isomers.[4]

Due to its complex structure, TCDDM is known by a variety of synonyms, including:

-

Bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane[6]

-

Dicidol[7]

-

Dimethyloltricyclo(5.2.1.0(2,6))decane[7]

Physicochemical and Spectroscopic Properties

The distinct properties of TCDDM are a direct result of its tricyclic structure. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | [7] |

| Molecular Weight | 196.29 g/mol | [7] |

| Appearance | Colorless, viscous liquid | [1] |

| Boiling Point | ~334 °C | [1] |

| Solubility | Slightly soluble in water; miscible with polar organic solvents | [1] |

| Refractive Index | n20/D 1.528 (lit.) |

Synthesis of this compound: A Step-by-Step Overview

The industrial synthesis of TCDDM is typically a two-step process that begins with the hydroformylation of dicyclopentadiene (DCPD), followed by the hydrogenation of the resulting dialdehyde.[1] A one-step synthesis method has also been explored.

Two-Step Synthesis Pathway

The two-step synthesis offers greater control over the reaction conditions for each stage.

Laboratory-Scale Synthesis Protocol

The following is a representative, generalized protocol for the laboratory-scale synthesis of TCDDM. Researchers should consult specific patents and literature for detailed catalyst preparation and optimization of reaction conditions.[3][8]

Step 1: Hydroformylation of Dicyclopentadiene (DCPD)

-

Catalyst Preparation : A rhodium-based catalyst, often modified with an organophosphorus ligand, is prepared or obtained commercially.

-

Reaction Setup : A high-pressure autoclave reactor is charged with the catalyst and a suitable solvent (e.g., toluene).

-

Reactant Addition : Dicyclopentadiene is added to the reactor.

-

Reaction Conditions : The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas. The reaction is typically heated to a temperature between 100-150°C.

-

Reaction Monitoring : The reaction progress is monitored by techniques such as gas chromatography (GC) to follow the consumption of DCPD and the formation of the intermediate, tricyclodecane dialdehyde (TCDDA).

-

Work-up : Upon completion, the reactor is cooled, and the catalyst is separated. The resulting solution contains TCDDA.

Step 2: Hydrogenation of Tricyclodecane Dialdehyde (TCDDA)

-

Catalyst : A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the TCDDA solution.[8]

-

Reaction Conditions : The mixture is transferred to a high-pressure hydrogenation reactor. The reactor is pressurized with hydrogen gas and heated. Typical conditions can range from 80-150°C and 50-100 bar of H₂ pressure.

-

Reaction Monitoring : The conversion of TCDDA to TCDDM is monitored by GC.

-

Purification : After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude TCDDM is then purified by vacuum distillation to yield a mixture of isomers.[8]

Isomerism in this compound

The synthesis of TCDDM from dicyclopentadiene, a Diels-Alder adduct, results in a complex mixture of stereoisomers. This isomerism arises from two main factors: the endo and exo forms of the tricyclic core and the various possible positions of the two hydroxymethyl groups.

The terms endo and exo describe the relative stereochemistry of substituents in a bridged ring system. In the context of the tricyclodecane core, the endo isomer has the substituent on the same side as the longest bridge, while the exo isomer has it on the opposite side.[9][10] This isomeric complexity influences the physical properties and reactivity of the TCDDM mixture, which in turn affects the properties of the resulting polymers.

Analytical Characterization

The analysis of TCDDM and its derivatives is crucial for quality control and for understanding the structure-property relationships of the polymers derived from it.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a key technique for separating and quantifying the various isomers present in a TCDDM mixture.[11] When coupled with a mass spectrometer, GC-MS allows for the identification of the different isomers and any impurities based on their mass fragmentation patterns.[12]

A Typical GC-MS Analytical Workflow

Applications in Advanced Materials

The rigid, alicyclic structure of TCDDM imparts several desirable properties to polymers, including:

-

Enhanced Thermal Stability : The rigid backbone increases the glass transition temperature (Tg) of polymers.

-

Improved Mechanical Properties : Polymers containing TCDDM often exhibit higher tensile strength and impact resistance.[1]

-

Weather Resistance : The saturated hydrocarbon structure provides good resistance to UV degradation and weathering.

-

Low Shrinkage : The bulky structure of TCDDM can reduce shrinkage during polymerization and curing.[1]

These properties make TCDDM a valuable monomer in the production of:

-

Polyesters and Copolyesters : For high-performance coatings, adhesives, and engineering plastics.[13]

-

Polyurethanes : To enhance durability and hardness.

-

Polyacrylates and Polymethacrylates : For use in optical materials and specialty coatings due to their high refractive index and transparency.[1]

-

Epoxy Resins : As a reactive diluent or modifier to improve toughness.

Relevance and Potential in Biomedical and Pharmaceutical Applications

While TCDDM is well-established in industrial materials science, its potential in the biomedical and pharmaceutical fields is an emerging area of interest. The inherent properties of TCDDM-based polymers, such as their hydrophobicity, rigidity, and durability, make them intriguing candidates for a range of specialized applications.

Biocompatible Polymers for Medical Devices

The biocompatibility of a polymer is crucial for its use in medical devices. While comprehensive biocompatibility data for TCDDM is not widely published, its diacrylate derivative has been investigated for use in dental resins, suggesting a degree of biocompatibility.[1] The hydrophobic nature of TCDDM-based polymers could be advantageous in applications where resistance to hydrolysis is required.

Potential in Drug Delivery Systems

The field of controlled drug delivery often relies on biodegradable polymers, such as polyesters, to encapsulate and release therapeutic agents over time.[9][10] The incorporation of rigid, hydrophobic diols like TCDDM into biodegradable polyester backbones could offer a novel means to modulate drug release kinetics.

-

Hydrophobicity and Drug Release : The hydrophobic nature of TCDDM could slow the water uptake of a polyester matrix, thereby prolonging the degradation and drug release profile, which is particularly relevant for long-acting formulations.

-

Mechanical Strength for Implants : For drug-eluting implants, the mechanical integrity of the device is paramount. TCDDM's ability to enhance the mechanical properties of polymers could be beneficial in the design of robust, load-bearing drug delivery systems.[14]

It is important to note that the use of TCDDM in drug delivery is still largely exploratory. Further research is needed to fully understand the biocompatibility, degradation profiles, and drug-polymer interactions of TCDDM-based biodegradable polymers.

Coatings for Medical Implants

The surfaces of medical implants are often coated to improve their biocompatibility, reduce friction, and prevent corrosion.[15][16] Polymers derived from TCDDM could potentially be used in such coatings, where their durability and chemical resistance would be advantageous.

Safety and Handling in a Research Setting

As with any chemical, proper safety precautions must be observed when handling TCDDM in a laboratory environment.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Ventilation : Handle TCDDM in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[4]

-

Storage : Store TCDDM in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal : Dispose of TCDDM and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a unique and versatile chemical building block with a well-established role in the production of high-performance polymers. Its rigid, alicyclic structure imparts a range of desirable properties, including enhanced thermal, mechanical, and chemical resistance. For researchers and professionals in drug development, TCDDM presents an intriguing, albeit less explored, opportunity. The potential to leverage its hydrophobicity and rigidity to create novel biocompatible materials for medical devices and to modulate the release profiles of controlled drug delivery systems warrants further investigation. As the demand for advanced and specialized biomaterials continues to grow, TCDDM stands out as a monomer with significant untapped potential.

References

-

This compound (CAS 86282-89-5): Odor profile, Properties, & IFRA compliance. (n.d.). Retrieved January 10, 2026, from [Link]

-

TCD alcohol DM (packed) - OXEA. (2025, April 17). Retrieved January 10, 2026, from [Link]

-

TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA. (2023, September 7). Retrieved January 10, 2026, from [Link]

- WO2020164598A1 - Tricyclodecane dimethanol compositions and uses thereof - Google Patents. (n.d.).

- TW202313542A - Tricyclodecane dimethanol composition and preparation method of the same - Google Patents. (n.d.).

-

This compound | C12H20O2 | CID 160138 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

tricyclodecane dimethanol composition and preparation method of the same - Justia Patents. (2023, June 22). Retrieved January 10, 2026, from [Link]

-

Modifications of Furan-Based Polyesters with the Use of Rigid Diols - MDPI. (2024, July 19). Retrieved January 10, 2026, from [Link]

-

Recent Advancements in Materials and Coatings for Biomedical Implants - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

-

Biodegradable Polymers for Microencapsulation of Drugs - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and characterization of tricyclodecyl-containing methacrylate polymer for optoelectronics applications | Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound | C12H20O2 | CID 160138 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthetic Biodegradable Polymers as Medical Devices. (n.d.). Retrieved January 10, 2026, from [Link]

- WO2020164598A1 - Tricyclodecane dimethanol compositions and uses thereof - Google Patents. (n.d.).

-

Special Features of Polyester-Based Materials for Medical Applications - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

Coatings for orthopedic & spine implants - Ionbond. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104387233A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPARATION METHOD OF THE SAME | TREA [trea.com]

- 9. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2020164598A1 - Tricyclodecane dimethanol compositions and uses thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancements in Materials and Coatings for Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ionbond.com [ionbond.com]

A Comprehensive Technical Guide to the IUPAC Nomenclature of Tetrachlorodibenzodioxin (TCDD) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs), often referred to simply as dioxins, are a group of persistent organic pollutants that have garnered significant scientific and public attention due to their high toxicity. Among these, the tetrachlorodibenzo-p-dioxin (TCDD) isomers are of particular interest, with 2,3,7,8-TCDD being the most potent congener.[1][2] A precise and unambiguous naming system is paramount for researchers, scientists, and drug development professionals to ensure clear communication and accurate identification of these compounds. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the 22 isomers of TCDD.

The Core Structure: Dibenzo-p-dioxin

The fundamental structure from which TCDDs are derived is dibenzo-p-dioxin. This is a tricyclic aromatic ether consisting of two benzene rings fused to a central 1,4-dioxin ring.[1] The IUPAC recognizes "dibenzo[b,e][3][4]dioxin" as a systematic name for this parent compound. Another, and often preferred, IUPAC name for this structure is oxanthrene .[3][4]

The IUPAC Numbering System

A standardized numbering system for the dibenzo-p-dioxin core is essential for accurately locating the chlorine substituents. The carbon atoms are numbered sequentially, starting from one of the carbons adjacent to an oxygen atom and proceeding around the rings. The oxygen atoms are not numbered in this system.

Diagram: IUPAC Numbering of the Dibenzo-p-dioxin Ring System

Caption: The standardized IUPAC numbering for the dibenzo-p-dioxin (oxanthrene) core structure.

Systematic IUPAC Nomenclature of TCDD Isomers

The systematic IUPAC name for a specific TCDD isomer is constructed by following a clear set of rules:

-

Identify the Parent Hydride: The parent structure is dibenzo-p-dioxin or, preferably, oxanthrene.

-

Identify and Locate the Substituents: The substituents are four chlorine atoms. Their positions on the dibenzo-p-dioxin ring are indicated by the corresponding numbers.

-

Assemble the Name: The locants (numbers) of the chlorine atoms are listed in ascending order, separated by commas. A hyphen separates the numbers from the prefix "tetrachloro-". This is then followed by the name of the parent hydride.

For example, the most well-known isomer, 2,3,7,8-TCDD, has the systematic IUPAC name 2,3,7,8-tetrachlorodibenzo-p-dioxin or 2,3,7,8-tetrachlorooxanthrene .[3][5]

The 22 Isomers of Tetrachlorodibenzodioxin (TCDD)

There are 22 possible structural isomers of TCDD, each with a unique arrangement of the four chlorine atoms on the dibenzo-p-dioxin framework. The following table provides a comprehensive list of these isomers, their systematic IUPAC names, and their Chemical Abstracts Service (CAS) Registry Numbers for unambiguous identification.

| Isomer | Systematic IUPAC Name | CAS Registry Number |

| 1,2,3,4-TCDD | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 30746-58-8[6] |

| 1,2,3,6-TCDD | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | 72793-13-0 |

| 1,2,3,7-TCDD | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | 50585-45-0 |

| 1,2,3,8-TCDD | 1,2,3,8-Tetrachlorodibenzo-p-dioxin | 50585-44-9 |

| 1,2,3,9-TCDD | 1,2,3,9-Tetrachlorodibenzo-p-dioxin | 71669-26-6 |

| 1,2,4,6-TCDD | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | 67464-91-9 |

| 1,2,4,7-TCDD | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | 67464-92-0 |

| 1,2,4,8-TCDD | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | 67464-93-1 |

| 1,2,4,9-TCDD | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | 71669-27-7 |

| 1,2,6,7-TCDD | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | 57117-44-9 |

| 1,2,6,8-TCDD | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | 72793-14-1 |

| 1,2,6,9-TCDD | 1,2,6,9-Tetrachlorodibenzo-p-dioxin | 72793-15-2 |

| 1,2,7,8-TCDD | 1,2,7,8-Tetrachlorodibenzo-p-dioxin | 34816-53-0[7] |

| 1,2,7,9-TCDD | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | 72793-16-3 |

| 1,2,8,9-TCDD | 1,2,8,9-Tetrachlorodibenzo-p-dioxin | 72793-17-4 |

| 1,3,6,8-TCDD | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | 33423-92-6[8] |

| 1,3,6,9-TCDD | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | 72793-18-5 |

| 1,3,7,8-TCDD | 1,3,7,8-Tetrachlorodibenzo-p-dioxin | 50585-46-1 |

| 1,3,7,9-TCDD | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | 57117-34-7 |

| 1,4,6,9-TCDD | 1,4,6,9-Tetrachlorodibenzo-p-dioxin | 72793-19-6 |

| 1,4,7,8-TCDD | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | 67464-94-2 |

| 2,3,7,8-TCDD | 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1746-01-6[5] |

Experimental Protocols: A Note on Isomer Identification

The differentiation of TCDD isomers is a significant analytical challenge due to their structural similarity. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the separation and quantification of these isomers. The retention times and mass-to-charge ratios of the molecular ions and their fragments are used for positive identification.

Diagram: General Workflow for TCDD Isomer Identification

Caption: A simplified workflow for the analytical identification and quantification of TCDD isomers.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are fundamental for the accurate study and communication of scientific data related to TCDD isomers. This guide has provided a detailed overview of the systematic naming conventions, the core dibenzo-p-dioxin structure, and a comprehensive list of the 22 TCDD isomers. By adhering to these standardized naming practices, researchers can ensure clarity and precision in their work, which is crucial for advancing our understanding of the environmental fate, toxicology, and potential remediation of these significant pollutants.

References

-

Wikipedia. 2,3,7,8-Tetrachlorodibenzodioxin. [Link]

-

PubChem. 2,3,7,8-Tetrachlorodibenzo-p-dioxin. [Link]

-

NIST. 2,3,7,8-Tetrachlorodibenzo-p-dioxin. [Link]

-

PubChem. 1,2,3,4-Tetrachlorodibenzo-p-dioxin. [Link]

-

NIST. 1,3,6,8-Tetrachlorodibenzo-p-dioxin. [Link]

-

PubChem. 1,2,7,8-Tetrachlorodibenzo-p-dioxin. [Link]

-

National Toxicology Program. TR-521: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (CASRN 1746-01-6) in Female Harlan Sprague-Dawley Rats (Gavage Studies). [Link]

- Grainger, J., & Gelbaum, L. T. (1987). Tetrachlorodibenzo-p-Dioxin Isomer Differentiation by Capillary Gas Chromatography Fourier Transform-Infrared Spectroscopy. Applied Spectroscopy, 41(5), 809–820.

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

U.S. Environmental Protection Agency. (1998). 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (2,3,7,8,-TCDD). [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the “Blue Book”). [Link]

- Nestrick, T. J., Lamparski, L. L., & Stehl, R. H. (1979). Synthesis and identification of the 22 tetrachlorodibenzo-p-dioxin isomers by high performance liquid chromatography and gas chromatography. Analytical Chemistry, 51(13), 2273–2281.

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

- ResearchGate. (2023).

- Nishimura, N., & Yonemoto, J. (2019). Mechanisms of Developmental Toxicity of Dioxins and Related Compounds. International Journal of Molecular Sciences, 20(3), 633.

Sources

- 1. 2,3,7,8-Tetrachlorodibenzo-P-Dioxin | C12H4Cl4O2 | CID 15625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 4. 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2,3,7,8-Tetrachlorodibenzo-p-dioxin [webbook.nist.gov]

- 6. 1,2,3,4-Tetrachlorodibenzo-P-dioxin | C12H4Cl4O2 | CID 35454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,7,8-Tetrachlorodibenzo-p-dioxin | C12H4Cl4O2 | CID 36934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,6,8-Tetrachlorodibenzo-p-dioxin [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of Tricyclodecanedimethanol (TCDDM)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

Tricyclodecanedimethanol (TCDDM), a diol with a unique alicyclic structure, is increasingly utilized in the synthesis of advanced polymers, including polyesters and polyurethanes, for applications in high-performance coatings and industrial adhesives.[1] Its rigid tricyclic backbone imparts desirable properties such as enhanced thermal resistance, adhesion, and durability to the resulting polymers.[1] As the applications of TCDDM expand within research and development, a comprehensive understanding of its safety profile and handling requirements is paramount. This guide moves beyond rudimentary safety data sheet (SDS) protocols to provide a deeper, scientifically-grounded framework for the safe utilization of TCDDM in a laboratory setting. The core philosophy of this document is proactive risk mitigation, emphasizing not just what to do, but why specific precautions are scientifically necessary.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

This compound is primarily classified as a substance that can cause serious eye irritation and, in some formulations, skin irritation.[2] While it is not currently classified for acute oral, dermal, or inhalation toxicity, the absence of comprehensive toxicological data necessitates a cautious approach grounded in the precautionary principle.[3]

Physicochemical Properties and Their Safety Implications

A thorough understanding of TCDDM's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate its behavior in the laboratory environment and inform the selection of appropriate controls.

| Property | Value | Implication for Safe Handling |

| Physical State | Liquid, described as a starch syrup-like consistency. | Spills may be viscous and less likely to spread rapidly than low-viscosity liquids, but will require specific cleanup procedures. |

| Boiling Point | ~175°C | Low volatility at standard ambient temperature and pressure (SATP), reducing the risk of significant vapor inhalation during routine handling at room temperature. However, heating will increase vapor pressure. |

| Flash Point | ~185°C[4] | High flash point indicates a low fire hazard at ambient temperatures. However, it is a combustible liquid and should be kept away from open flames and high-heat sources. |

| Vapor Pressure | < 0.01 hPa at 20°C[4] | Confirms low volatility at room temperature, aligning with the reduced inhalation risk. |

| Water Solubility | 11 g/L at 20°C[4] | Slightly soluble in water.[1] This has implications for both firefighting (water spray is acceptable) and environmental disposal. |

Known Health Hazards

-

Eye Irritation (H319, Category 2/2A): Direct contact with the eyes can cause serious irritation.[2][5] The causality lies in the chemical's ability to disrupt the delicate tissues of the cornea and conjunctiva. This necessitates stringent eye protection.

-

Skin Irritation (H315, Category 2): Some sources also classify TCDDM as a skin irritant. Prolonged or repeated contact may lead to dermatitis. The mechanism is likely related to defatting of the skin or direct chemical irritation.

-

Aquatic Hazard (Aquatic Chronic 3): Some formulations are considered harmful to aquatic life with long-lasting effects.[6] This underscores the importance of preventing release into the environment.

It is crucial to note that for many toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, data is currently unavailable.[3] Therefore, exposure should be minimized as a matter of best practice.

The Hierarchy of Controls: A Systematic Approach to Exposure Mitigation

The most effective safety programs implement a multi-layered approach to hazard control, known as the hierarchy of controls. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Decision workflow for TCDDM spill response.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area. [2]Alert others in the vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Containment: Prevent further spillage if it is safe to do so. [2]Use an inert absorbent material such as sand, earth, or commercial sorbent pads to contain the spill.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal. [2]6. Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. [3]Do not allow the chemical to enter drains or waterways. [2]

First Aid Measures

The immediate response to personal exposure is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][7]Remove contact lenses if present and easy to do so. [2]Seek immediate medical attention. * Skin Contact: Take off contaminated clothing immediately. [2]Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention. * Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms occur, seek medical attention.

-

Ingestion: Rinse the mouth with water. [2]Do not induce vomiting. Call a poison center or doctor if you feel unwell. [3]

Waste Disposal and Environmental Considerations

All TCDDM waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

-

Protocol:

-

Collect waste in a clearly labeled, sealed container.

-

The label should read "Hazardous Waste" and include the chemical name "this compound."

-

Store the waste container in a designated satellite accumulation area.

-

Arrange for disposal through your institution's environmental health and safety (EHS) office.

-

-

Environmental Precaution: Discharge into the environment must be avoided. [2]TCDDM may be harmful to aquatic organisms, and measures should be in place to prevent its release into sewer systems or waterways. [6]

References

- This compound SDS, 26896-48-0 Safety D

- This compound Safety D

- SAFETY DATA SHEET - Tricyclo[5.2.1.02,6]decanedimethanol. TCI Chemicals.

- This compound - Registr

- Safety D

- TCD Alcohol DM Safety Data Sheet.

- TCD Alcohol DM Safety D

- This compound TCDDM CAS 26896-48-0. BLIT Chemical.

- Tricyclo[5.2.1.

- This compound - Registr

- Safety D

- This compound | C12H20O2 | CID 160138. PubChem, NIH.

- Safety D

- Safety D

- Safety D

- SAFETY DATA SHEET TCD alcohol DM (packed). OQ Chemicals.

- tricyclodecane dimethanol, 26160-83-8. The Good Scents Company.

- This compound - Substance Details. US EPA.

- Spill Control/Emergency Response. EHSO Manual 2025-2026.

- First Aid Procedures for Chemical Hazards. NIOSH | CDC.

- How to Handle Chemical Spills: Safety Measures and First Aid Procedures. First Aid Pro.

- Permissible Exposure Limits – OSHA Annotated Table Z-1.

- Chemical Exposure and Spill Response Procedures.

- Labor

- Chemical Spill Procedures. Princeton EHS.

- Controlling Occupational Exposure to Hazardous Drugs. OSHA.

- ETHYLENE GLYCOL | Occupational Safety and Health Administr

- Chemical Hazards and Toxic Substances - Overview.

- Safe Use of Glutaraldehyde in Health Care. OSHA.

Sources

Tricyclodecanedimethanol solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Tricyclodecanedimethanol (TCDDM) in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound (TCDDM) is a unique alicyclic diol valued for its ability to impart significant performance enhancements to a variety of polymer systems, including polyesters, polyurethanes, and polyacrylates.[1][2] Its rigid, bulky tricyclic structure is key to improving metrics such as heat resistance, weatherability, and adhesion.[1][2][3] A fundamental understanding of its solubility in common organic solvents is paramount for formulation scientists, process chemists, and researchers to effectively utilize TCDDM in diverse applications ranging from high-performance coatings and adhesives to advanced 3D printing resins.[1][4] This guide provides a detailed examination of the principles governing TCDDM solubility, presents available quantitative data, and outlines a robust experimental protocol for its determination.

Understanding TCDDM: Structure and Properties

This compound, often referred to as TCDDM or TCD Alcohol DM, is a C12 alicyclic diol.[2][5] Its molecular structure is characterized by a saturated, rigid tricyclic hydrocarbon framework to which two primary hydroxyl (-CH2OH) groups are attached. This unique architecture, with the molecular formula C₁₂H₂₀O₂, bestows a combination of properties that drive its utility and influence its solubility behavior.[5][6]

-

CAS Numbers: 26896-48-0, 26160-83-8[5]

-

Key Features: High boiling point (~334 °C), low volatility, and good thermal stability.[1][6]

The core of TCDDM's functionality lies in the duality of its structure: the bulky, non-polar hydrocarbon core provides rigidity and hydrophobicity, while the two terminal hydroxyl groups offer sites for polar interactions and chemical reactions.

The Principles of TCDDM Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible. For TCDDM, solubility is a balance between the contributions of its non-polar core and its polar functional groups.

Role of the Hydroxyl Groups

The two primary alcohol functionalities are the dominant sites for polar interactions. They can act as both hydrogen bond donors (from the -OH proton) and acceptors (via the oxygen lone pairs). This capability is the primary driver for TCDDM's solubility in polar protic solvents.

-

Polar Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol can readily engage in hydrogen bonding with TCDDM's hydroxyl groups, leading to high solubility.[2][7]

-

Polar Aprotic Solvents (e.g., Ketones, Esters): Solvents such as acetone or ethyl acetate can act as hydrogen bond acceptors. While strong, this interaction is generally less favorable than the donor-acceptor network formed with protic solvents, resulting in moderate to good solubility.

Role of the Tricyclic Core

The rigid, saturated tricyclic structure is purely hydrocarbon and thus non-polar. This substantial part of the molecule interacts with solvent molecules via weaker London dispersion forces.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic tricyclic structure promotes solubility in non-polar solvents.[6] However, the strong, self-associating hydrogen bonds of the hydroxyl groups can hinder dissolution in purely non-polar media, often leading to limited solubility. The overall solubility in these systems is a competitive balance between TCDDM-solvent interactions and the strong TCDDM-TCDDM hydrogen bonding.

The diagram below illustrates the relationship between TCDDM's molecular features and its affinity for different solvent types.

Caption: TCDDM's solubility is dictated by its polar hydroxyl groups and non-polar core.

Quantitative Solubility Data

While widely described as soluble in polar organic solvents, comprehensive quantitative data for TCDDM across a broad range of solvents is not extensively published.[1][2][6] The table below summarizes the available data from authoritative sources. Researchers are strongly encouraged to determine solubility experimentally for specific solvent systems and conditions relevant to their application.

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Methanol | 25 | 1453.45 | [7] |

| Ethanol | 25 | 775.52 | [7] |

| Water | 20 | 11 | [1] |

| Water | 25 (est.) | 1.075 | [8] |

Note: The discrepancy in reported water solubility values highlights the importance of experimental verification under well-controlled conditions.

Experimental Protocol: Isothermal Shake-Flask Method

For researchers and drug development professionals requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted standard.[9] This protocol provides a self-validating system to determine the equilibrium solubility of TCDDM.

Materials and Equipment

-

Solute: this compound (TCDDM), high purity

-

Solvents: Selected organic solvents, analytical grade

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with a temperature-controlled chamber or a water bath

-

Calibrated positive displacement pipettes or syringes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, selected for solvent compatibility)

-

Volumetric flasks and appropriate glassware for dilutions

-

Quantification instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID) is recommended due to TCDDM's volatility and lack of a strong UV chromophore. An HPLC with a Refractive Index (RI) detector is a suitable alternative.

-

Experimental Workflow Diagram

The following diagram outlines the critical steps in the solubility determination process.

Caption: Isothermal shake-flask method workflow for TCDDM solubility determination.

Step-by-Step Procedure

-

Preparation: To a series of glass vials, add an excess amount of TCDDM. The presence of undissolved solid at the end of the experiment is crucial as it ensures that equilibrium saturation has been achieved.[9]

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary time-course study can be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to remain undisturbed in the temperature-controlled environment for at least 4 hours to permit the excess solid to settle completely.[9]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.45 µm) into a clean, tared vial. This step is critical to remove all undissolved microparticulates.

-

Dilution: Accurately dilute a known volume or weight of the filtered saturated solution with the same solvent to a concentration that falls within the pre-established calibration curve of the analytical method.

-

Quantification: Analyze the diluted sample using a validated GC-FID or HPLC-RI method to determine the precise concentration of TCDDM.

-

Calculation: Use the measured concentration and the known dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in appropriate units, such as g/L or mol/L.

Conclusion

This compound's unique molecular structure, featuring both polar hydroxyl groups and a non-polar hydrocarbon core, results in a versatile solubility profile. It exhibits high solubility in polar organic solvents, particularly alcohols, and limited solubility in water.[1][2][7] For applications requiring precise formulation, the lack of extensive published quantitative data necessitates experimental determination. The provided isothermal shake-flask protocol offers a robust and reliable framework for generating high-quality, application-specific solubility data, enabling researchers and scientists to fully leverage the performance benefits of TCDDM in advanced material development.

References

-

This compound (CAS 86282-89-5): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]

-

This compound | C12H20O2 | CID 160138. PubChem, National Institutes of Health. [Link]

-

tricyclodecane dimethanol, 26160-83-8. The Good Scents Company. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-